molecular formula C6H12N3P B1222458 1,3,5-Triaza-7-phosphaadamantane CAS No. 53597-69-6

1,3,5-Triaza-7-phosphaadamantane

Cat. No.: B1222458
CAS No.: 53597-69-6
M. Wt: 157.15 g/mol
InChI Key: FXXRPTKTLVHPAR-UHFFFAOYSA-N
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Description

1,3,5-Triaza-7-phosphaadamantane is a chemical compound with the formula C₆H₁₂N₃P. It is a product of the substitution of a nitrogen atom in hexamethylenetetramine with a phosphorus atom. This compound is known for its unique cage-like structure, which makes it highly stable and water-soluble. It is used as a ligand in transition metal complexes and as a catalyst in various organic reactions .

Mechanism of Action

Target of Action

1,3,5-Triaza-7-phosphaadamantane (PTA) is primarily used as a ligand for transition metal complexes . It is also used as a catalyst for Baylis–Hillman reactions . The compound has been shown to have superior antiproliferative activity when tested in 3D spheroids of human pancreatic cancer cells and showed a capacity to inhibit thioredoxin reductase (TrxR) .

Mode of Action

PTA interacts with its targets through coordination chemistry. It forms complexes with transition metals, acting as a ligand . In the case of Baylis–Hillman reactions, PTA acts as an organocatalyst . When the PTA phosphorus atom is coordinated to a metal, the range of change in the chemical shift exceeds 100 ppm .

Biochemical Pathways

It is known that pta can form luminescent silver–organic frameworks . These frameworks are generated from silver(I) oxide, PTA, and aromatic carboxylic acids . The topological analysis of these frameworks reveals complex 3D networks .

Pharmacokinetics

It is known that pta is soluble in water, methanol, trichloromethane, acetone, ethanol, and dmso, but insoluble in hydrocarbon solvents . This suggests that PTA may have good bioavailability due to its solubility in various solvents.

Result of Action

The result of PTA’s action depends on its application. As a ligand for transition metal complexes, PTA can facilitate various chemical reactions . As a catalyst for Baylis–Hillman reactions, PTA can help generate adducts from electrophiles and activated alkenes . In biological systems, PTA has shown antiproliferative activity against human pancreatic cancer cells .

Action Environment

The action of PTA can be influenced by environmental factors. For example, the formation of PTA-driven 3D metal–organic frameworks depends on the presence of silver(I) oxide and aromatic carboxylic acids . Additionally, the solubility of PTA in various solvents suggests that its action may be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

1,3,5-Triaza-7-phosphaadamantane plays a significant role in biochemical reactions, particularly as a ligand in transition metal complexes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with ruthenium, which have shown potential in anticancer therapies . These complexes can inhibit enzymes like thioredoxin reductase, leading to a dysfunction in the intracellular redox state . Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing various biochemical processes .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. In human colon carcinoma cells, gold complexes bearing this compound ligands have shown antiproliferative effects . These effects are likely due to the inhibition of thioredoxin reductase, causing a disruption in the intracellular redox state. Furthermore, these complexes can alter the cell cycle by activating p53 and inducing apoptosis through mitochondrial depolarization and the activation of caspase-3 . This compound also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a ligand, forming complexes with transition metals like ruthenium and gold . These complexes can inhibit enzymes such as thioredoxin reductase, leading to changes in the intracellular redox state . Additionally, this compound can influence gene expression by interacting with proteins involved in transcriptional regulation . The binding interactions with biomolecules and enzyme inhibition or activation are crucial for its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that this compound can maintain its activity over extended periods, but its effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown potential therapeutic effects, particularly in anticancer therapies . At higher doses, it can exhibit toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity . It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can form complexes with transition metals, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic pathways in which this compound is involved . Understanding these pathways is essential for elucidating its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its biochemical effects . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action .

Preparation Methods

1,3,5-Triaza-7-phosphaadamantane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium chloride, sodium hydroxide, and formaldehyde in water . This reaction yields this compound as the final product. Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

1,3,5-Triaza-7-phosphaadamantane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various metal salts for coordination reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1,3,5-Triaza-7-phosphaadamantane is unique due to its cage-like structure and high water solubility. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane
Source PubChem
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InChI

InChI=1S/C6H12N3P/c1-7-2-9-3-8(1)5-10(4-7)6-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXRPTKTLVHPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CP(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40201812
Record name 1,3,5-Triaza-7-phosphaadamantane
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Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53597-69-6
Record name 1,3,5-Triaza-7-phosphaadamantane
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Record name 1,3,5-Triaza-7-phosphaadamantane
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Record name 53597-69-6
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Record name 1,3,5-Triaza-7-phosphaadamantane
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Record name 1,3,5-TRIAZA-7-PHOSPHAADAMANTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triaza-7-phosphaadamantane
Reactant of Route 2
1,3,5-Triaza-7-phosphaadamantane
Customer
Q & A

Q1: What is the molecular formula and weight of 1,3,5-Triaza-7-phosphaadamantane (PTA)?

A1: this compound has the molecular formula C6H12N3P and a molecular weight of 157.16 g/mol.

Q2: What spectroscopic techniques are commonly employed for characterizing PTA and its complexes?

A: Commonly used techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P), and mass spectrometry (MS) techniques such as FAB-MS+ and ESI-MS. These methods provide valuable information about the structure, bonding, and composition of PTA derivatives. [, , , , , , ]

Q3: How does the 31P NMR chemical shift of PTA reflect its coordination behavior?

A: The rigid cage-like structure of PTA makes its 31P NMR chemical shift highly sensitive to changes in its chemical environment. When PTA coordinates to a metal through the phosphorus atom, the 31P NMR signal experiences a significant downfield shift, exceeding 100 ppm compared to free PTA. This characteristic shift serves as a diagnostic tool for confirming metal coordination to PTA. []

Q4: What are some notable catalytic applications of PTA-metal complexes?

A4: PTA-metal complexes have demonstrated promising catalytic activity in various reactions, including:

  • Aqueous biphasic buta-1,3-diene oligomerization and telomerization: Homoleptic nickel(0) and palladium(0) complexes with PTA catalyze these reactions efficiently in water, showcasing PTA's utility in green chemistry. []
  • Baeyer-Villiger oxidation of ketones: Oxorhenium complexes containing PTA act as selective catalysts for this reaction, utilizing aqueous H2O2 as the oxidant. []
  • Aqueous-phase carbon dioxide hydrogenation: (Pentamethylcyclopentadienyl)iridium-PTA complexes, particularly [Cp*Ir(PTA)2Cl]Cl, catalyze CO2 and bicarbonate hydrogenation under mild conditions in the absence of amines or other additives. []

Q5: How does the structure of PTA contribute to its effectiveness as a ligand in catalysis?

A5: The unique structure of PTA offers several advantages in catalysis:

  • Small cone angle (102°): Enables the coordination of multiple PTA ligands to a single metal center, potentially enhancing catalytic activity. []
  • Electronic properties: PTA acts as a relatively strong electron-donating ligand, influencing the electronic properties of the metal center and consequently its catalytic activity. []

Q6: How is DFT used in studying PTA and its complexes?

A6: Density Functional Theory (DFT) calculations have been instrumental in elucidating various aspects of PTA chemistry, including:

  • Rationalizing the preference for P-coordination over N-coordination in PTA-rhenium complexes. []
  • Predicting 31P NMR chemical shifts of PTA-metal complexes to support structural assignments in solution. []
  • Investigating the mechanism of H2 activation in water by half-sandwich ruthenium-PTA complexes. []

Q7: How do modifications to the PTA scaffold affect its coordination behavior and catalytic activity?

A: Structural modifications to both the lower and upper rims of the PTA cage significantly impact its coordination chemistry and catalytic applications. []

  • N-Alkylation (Lower Rim Modification): Can alter solubility, influence the coordination mode of PTA (P- vs. N-coordination), and affect catalytic activity and selectivity. [, , ]
  • C-6 Functionalization (Upper Rim Modification): Introduction of various functional groups at the C-6 position allows for fine-tuning of steric and electronic properties, impacting catalytic performance. [, ]

Q8: What biological activities have been reported for PTA-metal complexes?

A8: PTA-metal complexes have shown promising activities in several biological areas:

  • Antimicrobial activity: Silver(I) coordination polymers incorporating PTA and substituted glutarate or malonate units exhibited significant activity against various Gram-negative and Gram-positive bacteria, as well as a yeast strain. []
  • Antiproliferative activity: Several PTA-containing metal complexes demonstrated promising antiproliferative activity against various cancer cell lines, including human lung carcinoma (A549), epithelioid cervix carcinoma (HeLa), and human breast adenocarcinoma (MCF-7). [, , , ]

Q9: How do PTA-metal complexes interact with DNA?

A: Studies suggest that PTA-metal complexes can interact with DNA through different mechanisms, including intercalation between DNA base pairs. The specific mode of interaction and the resulting biological effects depend on the nature of the metal ion and other ligands present in the complex. [, ]

Q10: What is the role of HSA interactions in the biological activity of PTA-metal complexes?

A: Human Serum Albumin (HSA) is a major protein in blood plasma, and its interactions with drugs can influence their pharmacokinetic and pharmacodynamic properties. Studies have shown that certain PTA-metal complexes can bind to HSA, potentially impacting their distribution and availability in biological systems. [, ]

Q11: What is known about the toxicity of PTA and its complexes?

A11: While PTA and many of its complexes exhibit promising biological activities, comprehensive toxicity studies are essential to assess their safety profile. Researchers are actively investigating the potential toxicity and long-term effects of these compounds.

Q12: How are PTA and its complexes quantified in different matrices?

A12: Various analytical techniques are employed to quantify PTA and its complexes, including:

  • Elemental analysis: Provides information about the elemental composition of the compound. [, ]
  • NMR spectroscopy: Allows for the identification and quantification of PTA and its complexes in solution. [, ]
  • Mass spectrometry: Used to determine molecular weight and identify characteristic fragments. [, ]

Q13: How are single-crystal X-ray diffraction studies utilized in PTA research?

A: Single-crystal X-ray diffraction plays a crucial role in elucidating the solid-state structures of PTA and its complexes. These studies provide detailed information about bond lengths, bond angles, and coordination geometries, contributing significantly to the understanding of structure-activity relationships. [, , , , , , , , , , , ]

Q14: What are some potential future research directions for PTA and its derivatives?

A14: Research in the field of PTA chemistry is ongoing and multifaceted, with numerous avenues for future exploration:

  • Development of new PTA-based ligands: Designing new PTA derivatives with tailored steric and electronic properties to optimize catalytic activity, selectivity, and biological activity. []
  • Expanding the scope of catalytic applications: Exploring the use of PTA-metal complexes in a wider range of catalytic reactions, including those relevant to energy and sustainability. [, ]
  • Investigating the therapeutic potential of PTA-metal complexes: Conducting in-depth preclinical and clinical studies to evaluate the efficacy and safety of promising PTA-containing drug candidates. [, , , ]
  • Developing sustainable synthetic methodologies: Exploring green chemistry approaches for the synthesis of PTA and its derivatives, minimizing environmental impact. [, ]

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